

2-Nitro-4-(trifluoromethylsulfonyl)aniline spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name:	2-Nitro-4-(trifluoromethylsulfonyl)aniline
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An In-depth Technical Guide to the Spectral Analysis of **2-Nitro-4-(trifluoromethylsulfonyl)aniline**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the expected spectral characteristics of **2-Nitro-4-(trifluoromethylsulfonyl)aniline**, a key intermediate in pharmaceutical and materials science research. While empirical spectral data for this specific compound is not widely published, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to provide a robust, predictive guide for researchers. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the theoretical basis for the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's analytical profile for identification, purity assessment, and structural confirmation.

Introduction and Molecular Overview

2-Nitro-4-(trifluoromethylsulfonyl)aniline, with CAS Number 400-23-7, is a substituted aniline derivative featuring two powerful electron-withdrawing groups: a nitro group (-NO_2) ortho to the amine, and a trifluoromethylsulfonyl group ($\text{-SO}_2\text{CF}_3$) para to the amine.^[1] Its

molecular formula is $C_7H_5F_3N_2O_4S$, and it has a molecular weight of 270.19 g/mol .^[2] The strategic placement of these functional groups makes it a valuable, albeit complex, building block for synthesizing novel compounds with specific electronic and pharmacokinetic properties.

The interpretation of its spectral data is fundamentally governed by the electronic interplay of its substituents on the benzene ring.

- Amino Group (-NH₂): A strong activating, ortho-, para-directing group due to resonance donation.
- Nitro Group (-NO₂): A strong deactivating, meta-directing group due to both inductive and resonance withdrawal.
- Trifluoromethylsulfonyl Group (-SO₂CF₃): One of the most powerful electron-withdrawing groups, deactivating the ring primarily through the inductive effect of the sulfonyl and trifluoromethyl moieties.

This electronic environment dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: Molecular structure of **2-Nitro-4-(trifluoromethylsulfonyl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Nitro-4-(trifluoromethylsulfonyl)aniline**, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy: Predicted Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The strong electron-withdrawing nature of the -NO₂ and -SO₂CF₃ groups will shift these protons significantly downfield compared to unsubstituted aniline.

- H-6: This proton is ortho to the electron-donating $-\text{NH}_2$ group and ortho to the electron-withdrawing $-\text{NO}_2$ group. The net effect will likely place it in the mid-range of the aromatic protons. It will appear as a doublet, coupled to H-5.
- H-5: This proton is meta to both the $-\text{NH}_2$ and $-\text{NO}_2$ groups, but ortho to the powerful $-\text{SO}_2\text{CF}_3$ group. This proximity to the sulfonyl group will cause a significant downfield shift. It will appear as a doublet of doublets, coupled to H-6 and H-3.
- H-3: This proton is ortho to the $-\text{NO}_2$ group and meta to the $-\text{SO}_2\text{CF}_3$ group. Its position ortho to the nitro group will result in the most significant downfield shift. It will appear as a doublet, coupled to H-5.
- $-\text{NH}_2$ Protons: The two amine protons will likely appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Table 1: Predicted ^1H NMR Spectral Data

Proton Assignment	Predicted δ (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	8.2 - 8.5	d	~2-3 Hz
H-5	7.8 - 8.1	dd	~8-9 Hz, ~2-3 Hz
H-6	7.0 - 7.3	d	~8-9 Hz

| $-\text{NH}_2$ | 5.0 - 6.5 | br s | N/A |

Note: Predictions are based on analysis of similar structures like 2-nitroaniline and 4-(trifluoromethylsulfonyl)aniline and standard substituent effects.[\[3\]](#)[\[4\]](#)

^{13}C NMR Spectroscopy: Predicted Analysis

The ^{13}C NMR spectrum will show six signals for the aromatic carbons and one for the trifluoromethyl carbon. The carbons directly attached to the electron-withdrawing groups ($-\text{NO}_2$ and $-\text{SO}_2\text{CF}_3$) will be significantly deshielded and shifted downfield.

- C-4 (C-SO₂CF₃): Expected to be the most downfield of the protonated carbons due to the direct attachment of the potent -SO₂CF₃ group.
- C-2 (C-NO₂): Also significantly downfield due to the attached nitro group.
- C-1 (C-NH₂): While attached to nitrogen, the powerful withdrawing effects of the other substituents will shift it downfield relative to aniline itself.
- C-CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment	Predicted δ (ppm)	Predicted Multiplicity (¹⁹ F Coupling)
C-1	~145-150	s
C-2	~135-140	s
C-3	~128-132	s
C-4	~140-145	s
C-5	~120-125	s
C-6	~115-120	s

| -CF₃ | ~120-125 | q |

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Weigh 10-20 mg of **2-Nitro-4-(trifluoromethylsulfonyl)aniline** into a clean, dry vial. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Filter the solution into a standard 5 mm NMR tube.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher.

- Number of Scans (NS): 16.
- Relaxation Delay (D1): 2 seconds.
- Acquisition Time (AQ): 3-4 seconds.
- Spectral Width (SW): 0-12 ppm.
- Data Processing: Apply a standard Fourier transformation with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum Analysis

The IR spectrum of **2-Nitro-4-(trifluoromethylsulfonyl)aniline** will be rich with characteristic absorption bands.

- -NH₂ Group: Two distinct sharp bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3]
- -NO₂ Group: Strong, characteristic bands for asymmetric and symmetric N-O stretching will appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
- -SO₂CF₃ Group: This group will produce several strong, intense absorptions. The S=O asymmetric and symmetric stretching vibrations are typically found near 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.[3] The C-F bonds of the trifluoromethyl group will also give rise to very strong absorptions, typically in the 1100-1300 cm⁻¹ range.
- Aromatic Ring: C-H stretching vibrations will be observed just above 3000 cm⁻¹, and C=C stretching (ring breathing) modes will appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3450 - 3500	Medium, Sharp	N-H Asymmetric Stretch
3350 - 3400	Medium, Sharp	N-H Symmetric Stretch
> 3000	Medium-Weak	Aromatic C-H Stretch
1500 - 1550	Strong	Asymmetric N-O Stretch (-NO ₂)
1400 - 1600	Medium-Strong	Aromatic C=C Stretch
1350 - 1400	Strong	Asymmetric S=O Stretch (-SO ₂)
1300 - 1350	Strong	Symmetric N-O Stretch (-NO ₂)
1150 - 1200	Strong	Symmetric S=O Stretch (-SO ₂)

| 1100 - 1300 | Very Strong | C-F Stretch (-CF₃) |

Experimental Protocol for IR Data Acquisition

- Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples due to its simplicity and minimal sample preparation.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.
 - Scan Range: 4000 - 650 cm⁻¹.
 - Number of Scans: 16-32 scans co-added.
 - Resolution: 4 cm⁻¹.

- Data Processing: A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

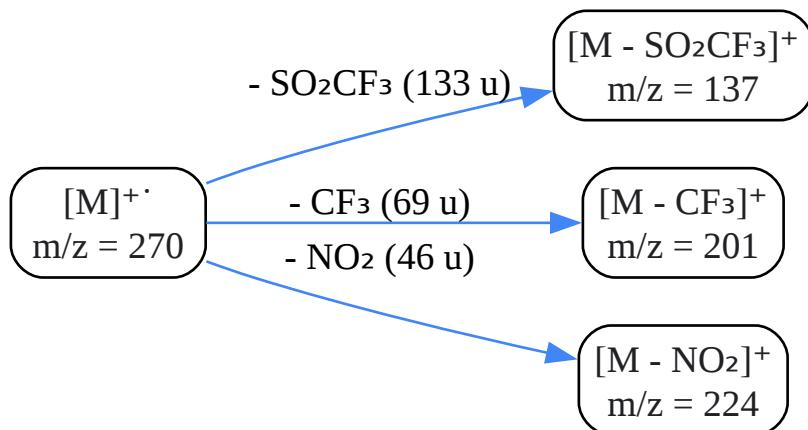
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Predicted Mass Spectrum Analysis

For **2-Nitro-4-(trifluoromethylsulfonyl)aniline** (MW = 270.19), the molecular ion peak (M^+) is expected to be observed at $m/z \approx 270$. The molecule is expected to fragment in a predictable manner under electron ionization (EI).

The primary fragmentation pathway will likely involve the cleavage of the relatively weak C-S and S-C bonds of the trifluoromethylsulfonyl group, which is a good leaving group.



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Caption: Predicted major fragmentation pathways in EI-MS.

- Molecular Ion (M^+): $m/z = 270$. This peak confirms the molecular weight of the compound.
- Loss of SO_2CF_3 : A major fragmentation would be the loss of the trifluoromethylsulfonyl radical ($\bullet\text{SO}_2\text{CF}_3$, 133 u), leading to a prominent fragment ion at $m/z = 137$, corresponding to the 2-nitroanilinium cation.
- Loss of NO_2 : Loss of a nitro radical ($\bullet\text{NO}_2$, 46 u) would result in a fragment at $m/z = 224$.

- Loss of CF_3 : Cleavage of the $\text{S}-\text{CF}_3$ bond could lead to the loss of a trifluoromethyl radical ($\bullet\text{CF}_3$, 69 u), yielding a fragment at $m/z = 201$.

Table 4: Predicted Major Mass Fragments (EI-MS)

m/z Value	Proposed Identity
270	$[\text{M}]^{+}$ (Molecular Ion)
224	$[\text{M} - \text{NO}_2]^{+}$
201	$[\text{M} - \text{CF}_3]^{+}$

| 137 | $[\text{M} - \text{SO}_2\text{CF}_3]^{+}$ |

Experimental Protocol for MS Data Acquisition

- Technique: Electron Ionization (EI) coupled with a quadrupole or time-of-flight (TOF) mass analyzer.
- Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) can be introduced via direct infusion or through a GC inlet if the compound is sufficiently volatile and thermally stable.
- Instrument Parameters:
 - Ionization Energy: 70 eV (standard for EI).
 - Mass Range: 50 - 500 amu.
 - Source Temperature: 200-250 °C.
- Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the fragmentation pattern aligns with the proposed structure.

Conclusion

This guide provides a detailed, predictive framework for the spectral analysis of **2-Nitro-4-(trifluoromethylsulfonyl)aniline**. The ^1H NMR spectrum is expected to feature three distinct,

downfield-shifted aromatic protons. The IR spectrum will be characterized by strong absorptions from the N-H, N-O, S=O, and C-F bonds. Finally, the mass spectrum should show a clear molecular ion at m/z 270 and predictable fragmentation patterns involving the loss of the nitro and trifluoromethylsulfonyl groups. By combining these predicted data with the outlined experimental protocols, researchers can confidently identify and characterize this important chemical intermediate.

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